molecular formula C17H16F2N2O3 B2454982 N1-(2,4-difluorophenyl)-N2-(4-methoxyphenethyl)oxalamide CAS No. 898356-95-1

N1-(2,4-difluorophenyl)-N2-(4-methoxyphenethyl)oxalamide

Cat. No.: B2454982
CAS No.: 898356-95-1
M. Wt: 334.323
InChI Key: VVJODSAILCMLTN-UHFFFAOYSA-N
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Description

N1-(2,4-difluorophenyl)-N2-(4-methoxyphenethyl)oxalamide is a chemical compound with a unique structure that has garnered interest in various scientific fields. This compound is characterized by the presence of difluorophenyl and methoxyphenethyl groups attached to an oxalamide core, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,4-difluorophenyl)-N2-(4-methoxyphenethyl)oxalamide typically involves the reaction of 2,4-difluoroaniline with 4-methoxyphenethylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalamide compound. The general reaction scheme is as follows:

    Step 1: Reaction of 2,4-difluoroaniline with oxalyl chloride to form the intermediate 2,4-difluorophenyl oxalyl chloride.

    Step 2: Reaction of the intermediate with 4-methoxyphenethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N1-(2,4-difluorophenyl)-N2-(4-methoxyphenethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The aromatic rings in the compound can undergo substitution reactions, where hydrogen atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

N1-(2,4-difluorophenyl)-N2-(4-methoxyphenethyl)oxalamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(2,4-difluorophenyl)-N2-(4-methoxyphenethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the context of its use, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2,4-difluorophenyl)-N2-(4-methoxyphenethyl)urea
  • N1-(2,4-difluorophenyl)-N2-(4-methoxyphenethyl)thioamide

Uniqueness

N1-(2,4-difluorophenyl)-N2-(4-methoxyphenethyl)oxalamide is unique due to its oxalamide core, which imparts distinct chemical properties compared to similar compounds with urea or thioamide cores. This uniqueness can influence its reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

N'-(2,4-difluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O3/c1-24-13-5-2-11(3-6-13)8-9-20-16(22)17(23)21-15-7-4-12(18)10-14(15)19/h2-7,10H,8-9H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVJODSAILCMLTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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